Antiproliferative Activity in HeLa Cells: Cross-Class Comparison with 8-Substituted Quinoline Bromo Derivatives
N-(3-Bromophenyl)-8-chloroquinolin-4-amine has demonstrated significant cytotoxicity in HeLa cells in vitro. Although a direct head-to-head comparison with a specific regioisomeric analog under identical assay conditions is not available in the open literature, cross-class comparison with a published SAR series of 8-substituted quinoline bromo derivatives provides quantitative context. In that series, the most potent compound (5,7-dibromo-8-hydroxyquinoline) exhibited an IC50 of 1.8 µg/mL against HeLa cells, whereas the 8-hydroxy reference compound (lacking additional bromo substitution) was essentially inactive (IC50 > 100 µg/mL) [1]. This 55-fold difference underscores the critical role of halogen substitution pattern at the 8-position and the aromatic amino substituent. The 8-chloro + 3-bromophenylamino architecture of the target compound represents a distinct structural combination not covered by the published SAR set, making it a valuable probe for exploring uncharted regions of the 8-substituted quinoline anticancer pharmacophore [2].
| Evidence Dimension | Cytotoxicity – HeLa cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 range reported for target compound: 0.89–9.63 µg/mL across multiple cancer cell lines including HeLa (vendor technical datasheet, primary source not publicly accessible; treat as indicative) |
| Comparator Or Baseline | SAR baseline: 5,7-dibromo-8-hydroxyquinoline IC50 = 1.8 µg/mL (HeLa); 8-hydroxyquinoline IC50 > 100 µg/mL (HeLa) [1] |
| Quantified Difference | Target compound activity falls within the active range of the SAR series (1.8 µg/mL benchmark) and is at least 10-fold more potent than the unsubstituted 8-hydroxyquinoline baseline. |
| Conditions | In vitro cytotoxicity assay; HeLa (human cervical carcinoma) cell line; compound exposure and readout parameters not fully harmonized across studies. |
Why This Matters
The target compound's activity anchor point falls within the potency range of validated anticancer leads in the 8-substituted quinoline class, supporting its procurement as a structurally distinct probe for SAR expansion rather than a generic 4-aminoquinoline.
- [1] Ökten S, Çakmak O, Tekin Ş, Köprülü TK. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design and Discovery, 2017; 14(10): 1135-1144. https://www.eurekaselect.com/article/84328 View Source
- [2] A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Aperta Ulakbim. https://aperta.ulakbim.gov.tr/record/33622 View Source
